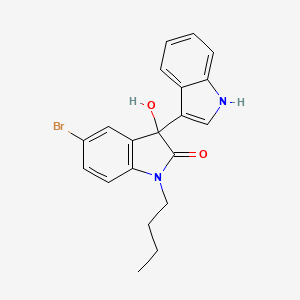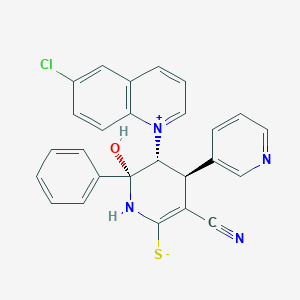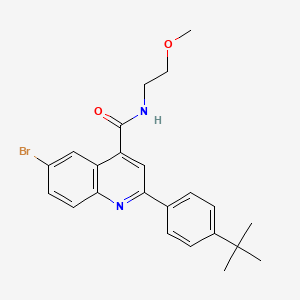![molecular formula C20H15ClN4O5 B14951471 [(3E)-3-{[1-(4-chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]methylidene}-5-cyano-4-methyl-2,6-dioxo-3,6-dihydropyridin-1(2H)-yl]acetic acid](/img/structure/B14951471.png)
[(3E)-3-{[1-(4-chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]methylidene}-5-cyano-4-methyl-2,6-dioxo-3,6-dihydropyridin-1(2H)-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-{(E)-1-[1-(4-CHLOROPHENYL)-5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL]METHYLIDENE}-5-CYANO-4-METHYL-2,6-DIOXO-3,6-DIHYDRO-1(2H)-PYRIDINYL]ACETIC ACID is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a hydroxy-methyl-pyrazolyl group, and a cyano-methyl-dioxo-pyridinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-{(E)-1-[1-(4-CHLOROPHENYL)-5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL]METHYLIDENE}-5-CYANO-4-METHYL-2,6-DIOXO-3,6-DIHYDRO-1(2H)-PYRIDINYL]ACETIC ACID typically involves multi-step organic reactions. The process begins with the preparation of the chlorophenyl and pyrazolyl intermediates, followed by their condensation under controlled conditions to form the final product. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance production rates and ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
2-[3-{(E)-1-[1-(4-CHLOROPHENYL)-5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL]METHYLIDENE}-5-CYANO-4-METHYL-2,6-DIOXO-3,6-DIHYDRO-1(2H)-PYRIDINYL]ACETIC ACID undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The cyano group can be reduced to form amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as solvent choice, temperature, and reaction time are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the cyano group may produce primary amines.
Aplicaciones Científicas De Investigación
2-[3-{(E)-1-[1-(4-CHLOROPHENYL)-5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL]METHYLIDENE}-5-CYANO-4-METHYL-2,6-DIOXO-3,6-DIHYDRO-1(2H)-PYRIDINYL]ACETIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 2-[3-{(E)-1-[1-(4-CHLOROPHENYL)-5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL]METHYLIDENE}-5-CYANO-4-METHYL-2,6-DIOXO-3,6-DIHYDRO-1(2H)-PYRIDINYL]ACETIC ACID exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
4-CHLOROPHENYL-5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL: Shares structural similarities but lacks the cyano and dioxo-pyridinyl groups.
5-CYANO-4-METHYL-2,6-DIOXO-3,6-DIHYDRO-1(2H)-PYRIDINYL: Contains the cyano and dioxo-pyridinyl groups but lacks the chlorophenyl and pyrazolyl groups.
Uniqueness
The uniqueness of 2-[3-{(E)-1-[1-(4-CHLOROPHENYL)-5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL]METHYLIDENE}-5-CYANO-4-METHYL-2,6-DIOXO-3,6-DIHYDRO-1(2H)-PYRIDINYL]ACETIC ACID lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C20H15ClN4O5 |
|---|---|
Peso molecular |
426.8 g/mol |
Nombre IUPAC |
2-[3-[(E)-[1-(4-chlorophenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]-5-cyano-2-hydroxy-4-methyl-6-oxopyridin-1-yl]acetic acid |
InChI |
InChI=1S/C20H15ClN4O5/c1-10-14(18(28)24(9-17(26)27)19(29)16(10)8-22)7-15-11(2)23-25(20(15)30)13-5-3-12(21)4-6-13/h3-7,28H,9H2,1-2H3,(H,26,27)/b15-7+ |
Clave InChI |
GIPDYXNREYZRLW-VIZOYTHASA-N |
SMILES isomérico |
CC1=C(C(=O)N(C(=C1/C=C/2\C(=NN(C2=O)C3=CC=C(C=C3)Cl)C)O)CC(=O)O)C#N |
SMILES canónico |
CC1=C(C(=O)N(C(=C1C=C2C(=NN(C2=O)C3=CC=C(C=C3)Cl)C)O)CC(=O)O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![propan-2-yl 4-cyano-3-methyl-5-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B14951388.png)
![2-(2-bromo-4-methylphenoxy)-N'-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B14951413.png)
![Ethyl 5-carbamoyl-2-{[(3-fluorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B14951417.png)

![1'-(2-methylprop-2-enyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B14951430.png)
![1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl (2E)-2-[4-(dimethylamino)benzylidene]hydrazinecarbimidothioate](/img/structure/B14951437.png)

![ethyl {(3E)-3-[2-({[(2E)-3-(furan-2-yl)prop-2-enoyl]amino}acetyl)hydrazinylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B14951452.png)
![propan-2-yl 5-carbamoyl-2-[(2,3-dihydro-1H-indol-1-ylacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B14951453.png)
![Ethyl 5-carbamoyl-2-[(cyclopentylcarbonyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B14951460.png)


![3,7-dimethyl-4,8-dinitro-5,6-diaza-1-azonia-2-azanidabicyclo[3.3.0]octa-1(8),3,6-triene](/img/structure/B14951482.png)
![3-(5-chloro-1,3-benzoxazol-2-yl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline](/img/structure/B14951488.png)
